Ethyl 2-carbamothioyl-2-methylhydrazine-1-carboxylate
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Overview
Description
Ethyl 2-carbamothioyl-2-methylhydrazine-1-carboxylate is an organic compound with a complex structure that includes both hydrazine and carbamothioyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-carbamothioyl-2-methylhydrazine-1-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with a suitable thiocarbamoylating agent. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-carbamothioyl-2-methylhydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamothioyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted carbamothioyl compounds .
Scientific Research Applications
Ethyl 2-carbamothioyl-2-methylhydrazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 2-carbamothioyl-2-methylhydrazine-1-carboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(methylcarbamoyl)hydrazinecarboxylate
- Ethyl 2-(thiocarbamoyl)hydrazinecarboxylate
- Methyl 2-carbamothioyl-2-methylhydrazine-1-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential .
Properties
CAS No. |
53065-42-2 |
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Molecular Formula |
C5H11N3O2S |
Molecular Weight |
177.23 g/mol |
IUPAC Name |
ethyl N-[carbamothioyl(methyl)amino]carbamate |
InChI |
InChI=1S/C5H11N3O2S/c1-3-10-5(9)7-8(2)4(6)11/h3H2,1-2H3,(H2,6,11)(H,7,9) |
InChI Key |
MKICMJIUFLYFSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NN(C)C(=S)N |
Origin of Product |
United States |
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